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molecular formula C14H8F5NO B8619002 6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carbonitrile CAS No. 112960-63-1

6-Methoxy-5-(pentafluoroethyl)naphthalene-1-carbonitrile

Cat. No. B8619002
M. Wt: 301.21 g/mol
InChI Key: AODFBEAUIHMJNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04699993

Procedure details

A suitable reaction vessel was charged with 8.1 g of 6-methoxy-5-bromo-1-cyanonaphthalene, 11.8 g of CuI, 35 ml of toluene, and 55 ml of N,N-dimethylformamide. The reaction mixture was heated to 165° C. with concurrent azeotropic removal at toluene/water (25 ml) and then maintained at 155° C. when 11.8 g of potassium pentafluoropropionate was added. The reaction was monitored by VPC. After five hours no starting material was detected and the reaction mixture was poured into 150 ml of water and 125 ml of methylene chloride. The two phases were filtered, after which the organic layer was separated, washed with brine, and concentrated in vacuo to provide a crude 6-methoxy-5-pentafluoroethyl-1-cyanonaphthalene (6-MPCN) having a purity of greater than 95%.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
55 mL
Type
reactant
Reaction Step One
Name
CuI
Quantity
11.8 g
Type
catalyst
Reaction Step One
Quantity
11.8 g
Type
reactant
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Three
Name
Quantity
150 mL
Type
solvent
Reaction Step Three
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4](Br)=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]#[N:14])=[CH:8][CH:7]=[CH:6]2.C1(C)C=CC=CC=1.CN(C)C=O.[F:28][C:29]([F:37])([F:36])[C:30]([F:35])([F:34])C([O-])=O.[K+]>[Cu]I.C(Cl)Cl.O.C1(C)C=CC=CC=1.O>[CH3:1][O:2][C:3]1[C:4]([C:30]([F:35])([F:34])[C:29]([F:37])([F:36])[F:28])=[C:5]2[C:10](=[CH:11][CH:12]=1)[C:9]([C:13]#[N:14])=[CH:8][CH:7]=[CH:6]2 |f:3.4,8.9|

Inputs

Step One
Name
Quantity
8.1 g
Type
reactant
Smiles
COC=1C(=C2C=CC=C(C2=CC1)C#N)Br
Name
Quantity
35 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
55 mL
Type
reactant
Smiles
CN(C=O)C
Name
CuI
Quantity
11.8 g
Type
catalyst
Smiles
[Cu]I
Step Two
Name
Quantity
11.8 g
Type
reactant
Smiles
FC(C(C(=O)[O-])(F)F)(F)F.[K+]
Step Three
Name
Quantity
125 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
25 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The two phases were filtered
CUSTOM
Type
CUSTOM
Details
after which the organic layer was separated
WASH
Type
WASH
Details
washed with brine
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
COC=1C(=C2C=CC=C(C2=CC1)C#N)C(C(F)(F)F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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